molecular formula C11H13BrN2O2 B12356962 Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate

Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate

Cat. No.: B12356962
M. Wt: 285.14 g/mol
InChI Key: FQYVSAOBFIJEQA-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis pathways, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H12BrN2O2. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling, which facilitate the synthesis of derivatives with enhanced biological activity .

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives synthesized through Suzuki coupling demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .

CompoundTarget BacteriaMIC (mg/mL)Reference
1S. aureus6.25
2E. coli50
3S. Typhimurium75

2. Anti-inflammatory Activity

This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In a study examining pyrazole derivatives, compounds exhibited IC50 values comparable to established anti-inflammatory drugs, indicating their potential as anti-inflammatory agents .

3. Anticancer Activity

The compound's derivatives have also been evaluated for anticancer properties. For example, certain pyrazole derivatives demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.07 µM to 0.08 µM . This suggests that modifications to the pyrazolidine structure could yield potent anticancer agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, effectively blocking their activity. This mechanism is particularly relevant in the context of anti-inflammatory and antimicrobial actions .
  • Receptor Modulation : It may also act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis in cancer cells or inflammatory responses.

Case Study 1: Antibacterial Activity Evaluation

A recent study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results highlighted that compounds with brominated phenyl groups exhibited enhanced activity against multidrug-resistant strains of bacteria compared to non-brominated analogs .

Case Study 2: Anti-inflammatory Efficacy

In another investigation focusing on anti-inflammatory effects, researchers synthesized various pyrazole derivatives and assessed their COX inhibition capabilities. The study found that certain derivatives not only inhibited COX enzymes but also reduced pro-inflammatory cytokine levels in vitro, suggesting a dual mechanism of action .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate

InChI

InChI=1S/C11H13BrN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-5,9-10,13-14H,6H2,1H3

InChI Key

FQYVSAOBFIJEQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNNC1C2=CC=C(C=C2)Br

Origin of Product

United States

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